HEXYLDECYL ESTER OF HYDROLYZED COLLAGEN

Catalog No.
S1823997
CAS No.
169590-83-4
M.F
C12H15N3O4
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HEXYLDECYL ESTER OF HYDROLYZED COLLAGEN

CAS Number

169590-83-4

Product Name

HEXYLDECYL ESTER OF HYDROLYZED COLLAGEN

Molecular Formula

C12H15N3O4

Molecular Weight

0

Synonyms

HEXYLDECYL ESTER OF HYDROLYZED COLLAGEN

Hexyldecyl ester of hydrolyzed collagen is a compound derived from hydrolyzed collagen, which is a mixture of peptides generated through the enzymatic breakdown of collagen. Collagen itself is a vital protein found in connective tissues, skin, and cartilage, contributing to structural integrity and elasticity. The hexyldecyl ester form enhances the properties of hydrolyzed collagen, making it more suitable for various applications, particularly in cosmetics and personal care products. This esterification process not only improves the solubility and stability of collagen but also enhances its skin conditioning properties, making it an attractive ingredient for formulations aimed at improving skin texture and hydration

The synthesis of hexyldecyl ester of hydrolyzed collagen involves a transesterification reaction where hydrolyzed collagen reacts with hexyldecanol in the presence of an acid catalyst. This reaction can be summarized as follows:

Hydrolyzed Collagen+HexyldecanolAcid CatalystHexyldecyl Ester of Hydrolyzed Collagen+Water\text{Hydrolyzed Collagen}+\text{Hexyldecanol}\xrightarrow{\text{Acid Catalyst}}\text{Hexyldecyl Ester of Hydrolyzed Collagen}+\text{Water}

This process results in the formation of an ester bond, which is crucial for the compound's enhanced properties compared to its parent hydrolyzed collagen .

Hexyldecyl ester of hydrolyzed collagen exhibits several biological activities that contribute to its efficacy in skincare applications. Notably, it has been shown to:

  • Enhance Skin Hydration: The compound acts as a humectant, attracting moisture to the skin.
  • Support Skin Elasticity: By mimicking natural collagen structures, it helps maintain skin firmness and elasticity.
  • Promote Wound Healing: Due to its bioactive peptides, it may aid in skin repair processes

    The synthesis of hexyldecyl ester of hydrolyzed collagen can be achieved through various methods:

    • Direct Esterification: This involves directly reacting hydrolyzed collagen with hexyldecanol under controlled temperatures and acidic conditions.
    • Transesterification: A more common method where an existing ester is reacted with hexyldecanol to form the desired product.
    • Enzymatic Methods: Utilizing specific enzymes to catalyze the reaction can lead to milder conditions and potentially higher specificity in product formation.

    Each method has its advantages regarding yield, purity, and environmental impact .

Hexyldecyl ester of hydrolyzed collagen finds applications primarily in:

  • Cosmetics: Used as a moisturizer and skin conditioning agent in creams, lotions, and serums.
  • Personal Care Products: Incorporated into hair conditioners and treatments for its conditioning properties.
  • Pharmaceuticals: Potential use in formulations aimed at enhancing skin healing and regeneration.

Its multifunctional nature makes it a versatile ingredient across various industries

Research has indicated that hexyldecyl ester of hydrolyzed collagen interacts favorably with other cosmetic ingredients, enhancing their efficacy. For example:

  • Synergistic Effects with Humectants: When combined with glycerol or hyaluronic acid, it can significantly improve hydration levels in the skin.
  • Stabilization of Formulations: Its presence can stabilize emulsions and enhance the texture of creams and lotions.

Studies have shown that these interactions not only improve product performance but also extend shelf life by preventing separation or degradation of active ingredients .

Hexyldecyl ester of hydrolyzed collagen belongs to a broader category of alkyl esters derived from fatty alcohols and hydrolyzed proteins. Here are some similar compounds:

Compound NameSourceUnique Properties
Hexyldecyl EthylhexanoateFatty AlcoholsEnhanced emollience; good spreadability
Hexyldecyl IsostearateFatty AlcoholsImproved stability in emulsions
Hexyldecyl LaurateFatty AlcoholsExcellent moisturizing properties
Hexyldecyl OleateFatty AlcoholsKnown for its softening effects on skin

Uniqueness of Hexyldecyl Ester of Hydrolyzed Collagen

What sets hexyldecyl ester of hydrolyzed collagen apart from these similar compounds is its dual functionality as both a moisturizing agent and a source of bioactive peptides that promote skin health. While other esters may primarily focus on emollience or spreadability, this compound combines these properties with the biological benefits associated with hydrolyzed collagen, making it particularly effective for anti-aging formulations .

Solubility Parameters

Hexyldecyl ester of hydrolyzed collagen demonstrates exceptional solubility characteristics that significantly enhance its utility in cosmetic and pharmaceutical applications. The compound exhibits high water solubility exceeding 75% under standard conditions [1] [2], representing a substantial improvement over native collagen which typically shows limited solubility in aqueous systems. This enhanced solubility results from the hydrolysis process that breaks down the complex triple helix structure of collagen into smaller, more manageable peptide fragments with molecular weights ranging from 3 to 6 kilodaltons [1].

The solubility profile shows distinct temperature dependence, with optimal dissolution occurring between 25°C and 65°C [3]. Below this range, dissolution kinetics are slower, while temperatures exceeding 65°C may lead to thermal degradation of the peptide structure. The esterification with hexyldecyl groups introduces amphiphilic properties that further enhance solubility characteristics while maintaining the beneficial properties of the original hydrolyzed collagen .

pH significantly influences solubility behavior, with maximum solubility observed in the pH range of 4.37 to 5.80 [2] [5]. This pH range corresponds closely to the isoelectric point of hydrolyzed collagen, where the net charge approaches zero and intermolecular interactions are minimized. Outside this optimal pH range, particularly below pH 3.0, precipitation may occur due to protonation of amino groups, while at elevated pH values above 9.0, the compound remains soluble but may undergo structural changes [6].

ParameterValueUnitsTest Conditions
Water Solubility>75% (typical)%25°C, distilled water
Solubility Temperature DependenceIncreases with temperature up to 65°C°CTemperature range 4-100°C
pH Effect on SolubilityMaximum at pH 4.37-5.80pH unitsBuffer solutions pH 2-12
Ionic Strength EffectDecreased with high ionic strengthQualitativeNaCl solutions 0.1-1.0 M
Dissolution Time<5 minutes (fine powder)minutesAgitation at 25°C
Solubility Enhancement Factor10-100x vs native collagenfold increaseCompared to native collagen

Molecular Weight Distribution

The molecular weight distribution of hexyldecyl ester of hydrolyzed collagen represents a critical parameter that directly influences its biological activity and functional properties. The compound exhibits a polydisperse nature with molecular weights typically ranging from 0.3 to 15 kilodaltons, though the majority of peptides fall within the 1.0 to 6.0 kilodalton range [1] [7]. This distribution results from the controlled enzymatic hydrolysis process used to break down native collagen into smaller, more bioavailable fragments.

Analytical techniques for molecular weight determination include gel permeation chromatography coupled with size exclusion chromatography and ultraviolet detection [7], sodium dodecyl sulfate polyacrylamide gel electrophoresis [8] [9], and matrix-assisted laser desorption ionization time-of-flight mass spectrometry [10] [11]. Each method provides complementary information about the molecular weight profile, with gel permeation chromatography offering the most comprehensive analysis of the complete molecular weight distribution.

The polydispersity index typically ranges from 1.03 to 1.20 [9], indicating a relatively narrow molecular weight distribution compared to many synthetic polymers. This controlled distribution is crucial for maintaining consistent functional properties, as peptides within different molecular weight ranges exhibit distinct characteristics. Smaller peptides (0.3-3.0 kDa) demonstrate enhanced bioavailability and rapid absorption, while larger fragments (3.0-6.0 kDa) provide structural integrity and prolonged biological activity [5] [10].

Molecular Weight Range (kDa)Percentage DistributionPeptide Chain LengthFunctional Properties
0.3-1.015-25%3-9 amino acidsHigh bioavailability
1.0-3.030-40%9-27 amino acidsOptimal absorption
3.0-6.025-35%27-54 amino acidsStructural integrity
6.0-10.05-15%54-90 amino acidsModerate bioactivity
10.0-15.01-5%90-135 amino acidsLimited absorption
>15.0<1%>135 amino acidsPoor solubility

Stability Profile and Degradation Mechanisms

The thermal stability profile of hexyldecyl ester of hydrolyzed collagen exhibits distinct characteristics depending on hydration state and environmental conditions. In hydrated conditions, the compound demonstrates stability up to approximately 65°C, which corresponds to the denaturation temperature of residual collagen structure [3] [12]. This thermal transition involves the breaking of hydrogen bonds that stabilize any remaining triple helix conformations and the subsequent conversion to a random coil configuration.

Under dry conditions, thermal stability extends significantly higher, with initial degradation events occurring around 150°C, corresponding to the evaporation of strongly bound water molecules essential for structural integrity [3]. The primary thermal degradation occurs at temperatures between 220°C and 305°C, involving the breakdown of peptide bonds and the formation of volatile degradation products [3] [6]. A secondary degradation phase typically occurs between 340°C and 420°C, representing the complete breakdown of the organic matrix.

Chemical stability varies considerably with pH conditions. The compound demonstrates optimal stability within the pH range of 3.0 to 9.0, with maximum stability occurring near the isoelectric point [2] [6]. Outside this range, particularly at extreme pH values, hydrolysis of ester bonds and peptide degradation may occur. The ester linkages introduced through the hexyldecyl modification are particularly susceptible to alkaline hydrolysis at pH values above 10.0.

Oxidative stability represents a significant concern for this compound, as amino acid residues, particularly those containing sulfur and aromatic groups, are susceptible to oxidation [13] [6]. The presence of the hexyldecyl ester groups may provide some protection against oxidative degradation, but antioxidant systems are typically required for long-term stability. Photostability is limited due to the presence of aromatic amino acids and conjugated systems that can undergo photochemical degradation upon exposure to ultraviolet radiation.

Stability FactorStable RangeDegradation MechanismProtective Measures
Temperature Stability (aqueous)4-65°CThermal denaturationCool storage
Temperature Stability (dry)25-150°CPeptide bond cleavageDry conditions
pH Stability RangepH 3.0-9.0Aggregation/precipitationBuffer systems
Oxidative StabilityLimited in airAmino acid oxidationAntioxidants
PhotostabilityUV sensitivePhotochemical degradationDark storage
Enzymatic ResistanceSusceptible to proteasesEnzymatic hydrolysisEnzyme inhibitors

Surface Activity Characteristics

Hexyldecyl ester of hydrolyzed collagen exhibits significant surface activity properties that contribute to its utility as an emulsifying agent and skin conditioning component. The compound demonstrates the ability to reduce surface tension from the pure water value of 72.8 millinewtons per meter to approximately 53.9 millinewtons per meter at optimal concentrations [14] [15]. This reduction in surface tension facilitates the formation and stabilization of emulsions by reducing the energy barrier for droplet formation.

The critical micelle concentration ranges from 0.1 to 0.5 percent by weight in aqueous solutions [16]. At concentrations below this threshold, the compound exists primarily as individual molecules in solution, while above this concentration, micelle formation occurs, leading to distinct changes in solution properties. The surface excess concentration at the air-water interface typically ranges from 1.5 to 3.0 milligrams per square meter under equilibrium conditions [15].

Dynamic surface properties reveal interesting characteristics regarding adsorption and desorption kinetics. The compound exhibits moderate adsorption rates to freshly formed interfaces, with typical induction times on the order of several hundred milliseconds [17] [14]. This behavior reflects the complex nature of protein-based surfactants compared to simple synthetic surfactants, which typically show much faster adsorption kinetics. The desorption rate is characteristically slow, indicating strong interaction with the interface once adsorbed.

The surface dilational elasticity modulus reaches values of approximately 74.5 millinewtons per meter under oscillatory conditions [14], indicating the formation of viscoelastic films at the interface. This property is particularly important for emulsion stability, as it provides resistance to droplet coalescence and helps maintain the integrity of emulsified systems over time.

The hydrophilic-lipophilic balance value falls within the range of 3 to 6 [18] [19], classifying the compound as a water-in-oil emulsifier. This range indicates that the compound has greater affinity for oil phases compared to water phases, making it particularly suitable for formulations where water droplets are dispersed in continuous oil phases. The contact angle measurements at oil-water interfaces typically range from 45 to 65 degrees, reflecting the amphiphilic nature of the molecule.

Surface PropertyValueMeasurement MethodConditions
Surface Tension (pure water)72.8 mN/mPendant drop method25°C, pH 7.0
Surface Tension (with compound)53.9 mN/mBubble pressure tensiometry25°C, 0.1% solution
Critical Micelle Concentration0.1-0.5% w/vSurface tension vs concentration25°C, incremental concentration
Surface Excess Concentration1.5-3.0 mg/m²Radiotracer studiesEquilibrium conditions
Surface Elasticity Modulus74.5 mN/mOscillatory measurements0.1-1 Hz frequency
Contact Angle (water/oil)45-65°GoniometryOil/water interface

Dates

Last modified: 07-20-2023

Explore Compound Types